Methocarbamol-d5

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

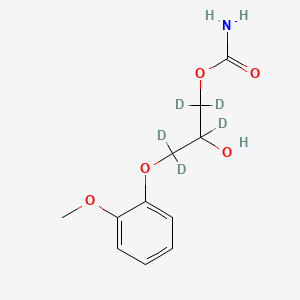

[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-RORPNYJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676008 | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189699-70-4 | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methocarbamol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methocarbamol-d5, an isotopically labeled version of the central nervous system depressant and muscle relaxant, Methocarbamol. This document details a feasible synthetic pathway, experimental protocols, and the analytical techniques required for its characterization, tailored for professionals in pharmaceutical research and development.

Introduction

This compound is the deuterium-labeled analogue of Methocarbamol.[1][2] It serves as a crucial internal standard for the quantification of Methocarbamol in biological matrices during pharmacokinetic and metabolic studies.[3] The incorporation of five deuterium atoms into the molecule provides a distinct mass difference, allowing for precise and accurate measurement using mass spectrometry-based assays, without altering the compound's chemical properties.

Chemical Structure:

-

This compound: [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate[4][5]

-

Molecular Formula: C₁₁H₁₀D₅NO₅[6]

-

CAS Number: 1189699-70-4[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the carbamoylation of the deuterated precursor, Guaifenesin-d5. This method is analogous to the synthesis of unlabeled Methocarbamol from Guaifenesin.

Synthesis Pathway

The proposed synthetic pathway involves a two-step process starting from commercially available deuterated precursors.

References

- 1. This compound | CAS No- 1189699-70-4 | Simson Pharma Limited [simsonpharma.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]

- 5. This compound | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Mechanism of Action and Research Applications of Methocarbamol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methocarbamol, with a particular focus on the scientific rationale and applications of its deuterated analog, Methocarbamol-d5. While the precise mechanism of action of methocarbamol is not fully elucidated, this document synthesizes the current understanding of its central nervous system (CNS) depressant effects. Furthermore, it delves into the role of isotopic labeling in pharmaceutical research, explaining how this compound serves as a critical tool in pharmacokinetic studies and drug metabolism research.

Core Mechanism of Action of Methocarbamol

Methocarbamol is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are believed to stem from its ability to depress the central nervous system, rather than a direct action on the skeletal muscles themselves.[2][3][4] The primary proposed mechanism involves the inhibition of polysynaptic reflexes within the spinal cord.[4][5][6] By reducing the transmission of nerve impulses in these pathways, methocarbamol leads to a decrease in muscle spasms and associated pain.[4][5] It does not significantly affect the nerve fibers or the motor endplate.[2][6] The sedative properties of methocarbamol are also considered to contribute to its overall therapeutic effect of relieving discomfort from acute, painful musculoskeletal conditions.[2][7]

Pharmacokinetics of Methocarbamol

Methocarbamol is rapidly absorbed after oral administration, with an onset of action within 30 minutes.[1] It is metabolized in the liver, primarily through dealkylation and hydroxylation, and the metabolites are then conjugated.[1][2][6] The elimination half-life of methocarbamol is approximately 1 to 2 hours.[1][2][5]

| Pharmacokinetic Parameter | Value | Reference |

| Plasma Clearance | 0.20 - 0.80 L/h/kg | [2][3] |

| Elimination Half-Life | 1 - 2 hours | [1][2][5] |

| Plasma Protein Binding | 46% - 50% | [1][2][3] |

| Time to Maximum Concentration | ~1.1 hours | [6] |

| Metabolism | Hepatic (dealkylation, hydroxylation, conjugation) | [1][2][6] |

| Excretion | Primarily renal (as metabolites) | [2][5][6] |

The Role of Deuteration: this compound

This compound is a stable isotope-labeled version of methocarbamol where five hydrogen atoms have been replaced with deuterium atoms. This substitution does not alter the fundamental pharmacological properties of the molecule. However, the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[8][9][10]

In pharmaceutical research, deuterated compounds like this compound are invaluable for several reasons:

-

Internal Standards in Bioanalysis: Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis of methocarbamol in biological matrices (e.g., plasma, urine) using mass spectrometry. It behaves similarly to the unlabeled drug during sample preparation and analysis, allowing for precise and accurate quantification.

-

Metabolic Pathway Elucidation: Studying the metabolism of deuterated compounds can help identify the specific sites of metabolic attack on a drug molecule.

-

Pharmacokinetic Modulation: In some cases, deuteration at a site of metabolism can intentionally slow down drug clearance, leading to a longer half-life and potentially improved therapeutic profiles, such as less frequent dosing.[8][11][12]

Experimental Protocols

Objective: To determine the pharmacokinetic profile of orally administered methocarbamol in a preclinical model (e.g., rats).

Materials:

-

Methocarbamol

-

This compound (as internal standard)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (n=6 per time point)

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Dosing: A single oral dose of methocarbamol (e.g., 50 mg/kg) is administered to the rats.

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), blood samples are collected via the tail vein into EDTA tubes.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples.

-

To 100 µL of each plasma sample, add 10 µL of a known concentration of this compound solution (internal standard).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Use a suitable chromatographic column to separate methocarbamol and this compound.

-

Employ tandem mass spectrometry with multiple reaction monitoring (MRM) to detect and quantify the parent drug and the internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of methocarbamol to the peak area of this compound for each sample.

-

Construct a calibration curve using known concentrations of methocarbamol spiked into blank plasma.

-

Determine the concentration of methocarbamol in the unknown samples by interpolating from the calibration curve.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

Visualizations

Caption: Proposed mechanism of methocarbamol in the spinal cord.

References

- 1. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Methocarbamol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Robaxin (Methocarbamol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Portico [access.portico.org]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Methocarbamol-d5

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated analog of the central muscle relaxant Methocarbamol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacology.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Methocarbamol, primarily utilized as an internal standard in quantitative analyses.[1] Its physical and chemical characteristics are crucial for its application in experimental and analytical settings.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀D₅NO₅ | [2][3][4][5][6] |

| Molecular Weight | 246.27 g/mol | [2][3][4][5][7][8][9] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 94-96 °C | |

| Boiling Point | 417.8 ± 55.0 °C at 760 mmHg (Predicted) | [10] |

| Solubility | Soluble in Chloroform, DMSO, and Methanol. | [1][3] |

| pKa (Predicted) | 13.08 ± 0.20 (for unlabeled Methocarbamol) | [11] |

| CAS Number | 1189699-70-4 | [2][4][7] |

Mechanism of Action and Signaling Pathway

Methocarbamol acts as a central muscle relaxant.[2][12] Its mechanism is primarily attributed to its depressant effect on the central nervous system, which is believed to be mediated through the blockade of spinal polysynaptic reflexes and a reduction in nerve transmission in spinal and suprasinal polysynaptic pathways.[13] A key target identified is the muscular Nav1.4 channel.[2][12]

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of this compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Assessment

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, Chloroform, Methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Workflow

This compound is frequently used as an internal standard for the quantification of Methocarbamol in biological matrices by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. omsynth.com [omsynth.com]

- 6. Quality Control Chemicals (QCC) [qcchemical.com]

- 7. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]

- 8. This compound | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS No- 1189699-70-4 | Simson Pharma Limited [simsonpharma.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Page loading... [guidechem.com]

- 12. This compound - Immunomart [immunomart.org]

- 13. go.drugbank.com [go.drugbank.com]

The In Vitro Application of Methocarbamol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the use of Methocarbamol-d5 in in vitro studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this stable isotope-labeled compound in their experimental workflows. This document covers the fundamental role of this compound as an internal standard, the in vitro biological activities of Methocarbamol, detailed experimental protocols, and relevant cellular pathways.

Introduction to this compound

This compound is a deuterated form of Methocarbamol, a centrally acting skeletal muscle relaxant. The five deuterium atoms on the propyl chain result in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry. In in vitro research, the primary application of this compound is to ensure the accuracy and precision of Methocarbamol quantification in various biological matrices. Stable isotope-labeled standards like this compound co-elute with the analyte in chromatographic systems and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Mechanism of Action of Methocarbamol: In Vitro Evidence

The precise mechanism of action of Methocarbamol is not fully elucidated but is understood to be primarily due to central nervous system (CNS) depression rather than a direct effect on skeletal muscles. In vitro studies have begun to shed light on its potential cellular targets.

One proposed mechanism is the modulation of neuronal activity within the spinal cord. It is thought that Methocarbamol inhibits polysynaptic reflexes, which are crucial for the maintenance of muscle tone. There is also evidence to suggest that Methocarbamol may act as a GABA-A receptor agonist, which would contribute to its CNS depressant effects by enhancing the inhibitory action of GABA, the primary inhibitory neurotransmitter in the brain.[1]

Furthermore, recent in vitro research has pointed towards a peripheral site of action. Studies have demonstrated that Methocarbamol can block muscular Nav1.4 voltage-gated sodium channels.[2] This action would reduce muscle excitability and contribute to muscle relaxation. Additionally, Methocarbamol has been shown to inhibit the resting discharge of muscle spindles in a dose-dependent manner, which could disrupt the stretch reflex arc and further reduce muscle tone.[3][4]

dot

Figure 1: Proposed Mechanisms of Action for Methocarbamol.

Quantitative In Vitro Data

The following table summarizes key quantitative data from in vitro studies on Methocarbamol. This information is crucial for designing experiments and interpreting results.

| Parameter | Assay Type | System | Value | Reference |

| IC50 | Muscle Spindle Resting Discharge Inhibition | Murine Extensor Digitorum Longus Muscle | ~300 µM | [3][4] |

| Inhibition | Nav1.4 Sodium Channel Current | Eukaryotic Cell Line | Significant inhibition at 2 mM | [2] |

| Effect | Endplate Current Decay | Murine Diaphragm-Phrenic Nerve Preparation | Decreased decay at 2 mM | [2] |

| Effect | Endplate Potential Decay | Murine Diaphragm-Phrenic Nerve Preparation | Slowed decay at 2 mM | [2] |

In Vitro Metabolism of Methocarbamol

Methocarbamol undergoes phase I and phase II metabolism, primarily in the liver. The main metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the phenyl ring. These phase I metabolites are then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.[5] While the specific cytochrome P450 (CYP) enzymes responsible for Methocarbamol metabolism have not been definitively identified in the literature, in vitro studies using human liver microsomes can be employed to investigate this.

dot

Figure 2: Metabolic Pathway of Methocarbamol.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of Methocarbamol and the use of this compound.

Quantification of Methocarbamol using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of Methocarbamol in an in vitro sample matrix (e.g., cell lysate, microsomal incubation).

Materials:

-

Methocarbamol analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Sample matrix (e.g., cell lysate, microsomal buffer)

-

Protein precipitation agent (e.g., cold ACN)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of the in vitro sample, add 10 µL of this compound IS solution (concentration to be optimized).

-

Add 300 µL of cold ACN to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: ACN + 0.1% Formic Acid

-

Gradient: A suitable gradient to separate Methocarbamol from matrix components.

-

Flow Rate: 0.4 mL/min

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Methocarbamol: Q1/Q3 (e.g., 242.1 -> 137.1)

-

This compound: Q1/Q3 (e.g., 247.1 -> 142.1)

-

-

-

-

Data Analysis:

-

Quantify Methocarbamol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same matrix.

-

dot

Figure 3: LC-MS/MS Quantification Workflow.

In Vitro Metabolism in Human Liver Microsomes

This protocol is for assessing the metabolic stability of Methocarbamol.

Materials:

-

Human Liver Microsomes (HLM)

-

Methocarbamol

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., cold ACN with internal standard)

Procedure:

-

Incubation Preparation:

-

Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and HLM suspension to 37°C.

-

-

Initiation of Reaction:

-

In a microcentrifuge tube, combine the pre-warmed HLM and master mix.

-

Initiate the metabolic reaction by adding Methocarbamol to achieve the desired final concentration (e.g., 1 µM).

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard (this compound).

-

-

Sample Processing and Analysis:

-

Process the quenched samples as described in the LC-MS/MS protocol (Section 5.1).

-

Analyze the samples to determine the concentration of Methocarbamol remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Methocarbamol remaining versus time.

-

The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Patch-Clamp Electrophysiology for Nav1.4 Channel Blockade

This protocol is adapted for studying the effect of Methocarbamol on Nav1.4 channels expressed in a suitable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human Nav1.4 channels

-

Whole-cell patch-clamp setup

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

-

Methocarbamol stock solution

Procedure:

-

Cell Preparation:

-

Plate the Nav1.4-expressing cells on glass coverslips for recording.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

-

Drug Application:

-

Obtain a stable baseline recording of the sodium currents in the extracellular solution.

-

Perfuse the cell with the extracellular solution containing Methocarbamol at the desired concentration (e.g., 2 mM).

-

Record the sodium currents in the presence of the drug.

-

Wash out the drug with the control extracellular solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the sodium current before, during, and after drug application.

-

Calculate the percentage of current inhibition caused by Methocarbamol.

-

Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.

-

Conclusion

This compound is an indispensable tool for the accurate in vitro quantification of Methocarbamol. Understanding the in vitro biological activities and metabolic fate of Methocarbamol is crucial for drug development and mechanistic studies. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust in vitro experiments. Further investigation into the specific CYP enzymes involved in its metabolism and a more detailed characterization of its interaction with GABA-A receptors will continue to refine our understanding of this widely used muscle relaxant.

References

- 1. O694 | Methocarbamol (MCB)- Cloud-Clone Corp. [cloud-clone.com]

- 2. Methocarbamol blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of methocarbamol and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Methocarbamol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methocarbamol-d5

This technical guide provides a comprehensive overview of Methocarbamol-d5, a deuterated analog of the central nervous system depressant and skeletal muscle relaxant, Methocarbamol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, proposed mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound is the deuterium-labeled version of Methocarbamol, often utilized as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The inclusion of five deuterium atoms increases its molecular weight, allowing for clear differentiation from the unlabeled parent compound in analytical assays.

Chemical Structure and Formula

The chemical formula for this compound is C₁₁H₁₀D₅NO₅.[2][3][4] Its IUPAC name is [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate.[5][6] The deuterium atoms are located on the propanediol backbone of the molecule.

Key Identifiers:

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀D₅NO₅ | [2][3][4] |

| Molecular Weight | 246.27 g/mol | [2][3][5][6] |

| Accurate Mass | 246.1264 Da | [6] |

| Physical Form | White to Off-White Solid | [7] |

| Melting Point | 89-92°C | [7] |

| Purity | >95% (HPLC), ≥99% deuterated forms (d₁-d₅) | [1][8] |

| Solubility | Soluble in DMSO, Methanol, and Chloroform. | [1][7] |

| Storage Temperature | +4°C or Refrigerator | [7][8] |

Proposed Mechanism of Action

The precise mechanism of action for methocarbamol has not been definitively established. However, it is understood to be a centrally acting skeletal muscle relaxant whose effects are attributed to general depression of the central nervous system (CNS).[9][10][11] It does not exert a direct effect on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[9][11]

The primary hypothesis is that methocarbamol inhibits polysynaptic reflexes within the spinal cord.[10][12] By suppressing the transmission of nerve impulses through these pathways, it reduces skeletal muscle spasms and the associated pain.[10] Its therapeutic effects may also be related to its sedative properties.[11][13]

Below is a diagram illustrating the proposed inhibitory action of Methocarbamol on the polysynaptic reflex arc.

Caption: Proposed mechanism of Methocarbamol's inhibitory effect on the spinal polysynaptic reflex arc.

Experimental Protocols

Synthesis of Methocarbamol from Guaifenesin

This protocol describes a general method for the synthesis of methocarbamol, from which a deuterated analog could be derived using deuterated starting materials. This process involves the amination of guaifenesin.[14]

Methodology:

-

Reaction Setup: Dissolve guaifenesin in a suitable solvent such as isopropanol in a reaction vessel.

-

Amination: Maintain the reaction temperature between 20°C and 25°C. Introduce ammonia gas into the solution.

-

Reaction Time: Allow the reaction to proceed for 4 to 8 hours. During this period, both methocarbamol and its β-isomer will be generated.

-

Isolation: Isolate the solid product (methocarbamol) from the reaction mixture.

-

Purification: Crystallize the isolated solid from ethanol to yield pure methocarbamol.

-

Analysis: Confirm the product identity and purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: For the synthesis of this compound, a custom synthesis approach starting with deuterated precursors would be necessary.

Quantification by UV-Visible Spectroscopy

This protocol outlines a validated method for the quantitative determination of methocarbamol in a sample, which can be adapted for this compound.

Methodology:

-

Solvent Selection: Use methanol as the solvent for all solutions.

-

Standard Stock Solution Preparation: Accurately weigh and dissolve methocarbamol in methanol to prepare a standard stock solution.

-

Wavelength Determination (λmax): Scan the standard solution in the UV-Visible region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 274 nm for methocarbamol.

-

Calibration Curve: Prepare a series of dilutions from the stock solution with concentrations ranging from 10-50 µg/mL. Measure the absorbance of each dilution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.

-

Sample Analysis: Prepare the sample solution containing an unknown concentration of methocarbamol. Measure its absorbance at λmax.

-

Concentration Determination: Determine the concentration of methocarbamol in the sample by interpolating its absorbance value on the calibration curve. The regression equation from the linearity plot can be used for precise calculation.

The workflow for developing and validating this analytical method is depicted below.

Caption: Workflow for the quantification of Methocarbamol using UV-Visible Spectroscopy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. This compound | C11H15NO5 | CID 46782130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. This compound | CAS 1189699-70-4 | LGC Standards [lgcstandards.com]

- 9. Methocarbamol - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

- 12. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using Methocarbamol-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methocarbamol in human plasma. The method utilizes a stable isotope-labeled internal standard, Methocarbamol-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The protocol employs a straightforward protein precipitation for sample preparation, offering a rapid and efficient workflow.

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[1] This document provides a comprehensive protocol for the quantification of Methocarbamol in human plasma using this compound as the internal standard, employing a reliable LC-MS/MS method.

Materials and Reagents

-

Analytes: Methocarbamol, this compound (Internal Standard)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

-

Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Methocarbamol and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Methocarbamol primary stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike appropriate amounts of the Methocarbamol working standard solutions into blank human plasma to prepare calibration standards at concentrations of 150, 300, 600, 1200, 2400, 4800, 9600, and 12,000 ng/mL.

-

Prepare quality control samples in blank human plasma at four concentration levels:

-

LLOQ QC: 150 ng/mL (Lower Limit of Quantification)

-

LQC: 450 ng/mL (Low Quality Control)

-

MQC: 3000 ng/mL (Medium Quality Control)

-

HQC: 9000 ng/mL (High Quality Control)

-

Sample Preparation: Protein Precipitation

This method is suitable for extracting Methocarbamol from plasma samples.[1][2]

Diagram of the sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Methocarbamol | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition (m/z) | 242.1 → 118.0 | 247.1 → 123.0 |

| Declustering Potential (DP) | Optimized for maximum signal (e.g., 60 V) | Optimized for maximum signal (e.g., 60 V) |

| Collision Energy (CE) | Optimized for specific fragmentation (e.g., 25 eV) | Optimized for specific fragmentation (e.g., 25 eV) |

| Source Temperature | 500°C | 500°C |

| IonSpray Voltage | 5500 V | 5500 V |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Linearity

The calibration curve was linear over the concentration range of 150-12,000 ng/mL with a correlation coefficient (r²) greater than 0.99.[1]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 3: Intra-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ QC | 150 | 148.5 | 99.0 | 5.2 |

| LQC | 450 | 459.0 | 102.0 | 3.8 |

| MQC | 3000 | 2940.0 | 98.0 | 2.5 |

| HQC | 9000 | 9090.0 | 101.0 | 1.9 |

Table 4: Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Accuracy (%) | Precision (%CV) |

| LLOQ QC | 150 | 151.5 | 101.0 | 6.1 |

| LQC | 450 | 450.0 | 100.0 | 4.5 |

| MQC | 3000 | 2970.0 | 99.0 | 3.1 |

| HQC | 9000 | 8910.0 | 99.0 | 2.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 5: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| LQC | 92.5 | 94.1 | 98.2 |

| HQC | 94.8 | 95.3 | 99.5 |

Stability

The stability of Methocarbamol in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability of Methocarbamol in Human Plasma

| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |

| Bench-top | 6 hours at Room Temp. | 98.5 | 99.1 |

| Freeze-Thaw | 3 cycles (-20°C to RT) | 97.2 | 98.4 |

| Long-term | 30 days at -80°C | 96.8 | 97.9 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the quantitative analysis process.

Logical workflow for the quantification of Methocarbamol.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Methocarbamol in human plasma using this compound as an internal standard. The simple and rapid protein precipitation sample preparation method, combined with the accuracy and precision of the analytical technique, makes this protocol highly suitable for high-throughput bioanalysis in a regulated environment.

References

Application Notes: Utilizing Methocarbamol-d5 in Pharmacokinetic Studies

These application notes provide a comprehensive protocol for the use of Methocarbamol-d5 as an internal standard in the pharmacokinetic analysis of methocarbamol. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical trials.

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and muscle spasms.[1][2] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, being chemically identical to methocarbamol but with a different mass, co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.[3][4] This protocol details a robust method for the extraction and quantification of methocarbamol in plasma samples.

Pharmacokinetic Profile of Methocarbamol

Methocarbamol is rapidly absorbed after oral administration, with an onset of action of approximately 30 minutes.[1] It is metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[1][5][6] The metabolites and a small amount of unchanged drug are excreted in the urine.[1][6]

Table 1: Pharmacokinetic Parameters of Methocarbamol in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [1][7] |

| Elimination Half-Life (t½) | 1 to 2 hours | [1][6][8] |

| Plasma Protein Binding | 46% to 50% | [1][5][8] |

| Plasma Clearance | 0.20 to 0.80 L/h/kg | [1][6][8] |

Experimental Protocol

This protocol outlines the procedure for a pharmacokinetic study of methocarbamol using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Methocarbamol (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure, LC-MS grade)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve methocarbamol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the methocarbamol stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (study samples, calibration standards, and quality control samples) at room temperature.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Table 2: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, and equilibrate for 1 min. |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Methocarbamol | m/z 242.1 → 118.0[2] |

| This compound | m/z 247.1 → 123.0[2] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Pharmacokinetic Calculations

-

Integrate the peak areas for both methocarbamol and this compound for each sample.

-

Calculate the peak area ratio (Methocarbamol peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of methocarbamol in the study samples using the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of methocarbamol.

Caption: Experimental workflow for the pharmacokinetic analysis of methocarbamol.

Methocarbamol acts as a central nervous system depressant, but it does not have a specific, well-defined signaling pathway in the traditional sense. Its muscle relaxant effects are attributed to a general depression of the central nervous system.

Caption: General mechanism of action for methocarbamol.

References

- 1. researchgate.net [researchgate.net]

- 2. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. toxicologia.unb.br [toxicologia.unb.br]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

Application Notes and Protocols for Methocarbamol-d5 in Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Understanding its metabolic fate is crucial for comprehensive safety and efficacy profiling. Methocarbamol is extensively metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation reactions such as glucuronidation and sulfation.[1][2][3] The major phase I metabolites are 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate (O-desmethyl-methocarbamol) and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate (4-hydroxy-methocarbamol).[1]

Stable isotope-labeled internal standards are essential for accurate quantification of drug candidates and their metabolites in complex biological matrices. Methocarbamol-d5, a deuterated analog of Methocarbamol, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its use minimizes variability from sample preparation and matrix effects, ensuring high precision and accuracy in pharmacokinetic and metabolism studies.

These application notes provide detailed protocols for utilizing this compound in in vitro metabolism studies to characterize the metabolic profile and stability of Methocarbamol.

Data Presentation

Quantitative data from in vitro metabolism studies are critical for predicting the in vivo pharmacokinetic properties of a drug. Below are templates for presenting such data.

Table 1: Metabolic Stability of Methocarbamol in Human Liver In Vitro Systems

| In Vitro System | Protein Concentration (mg/mL) | T1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Liver Microsomes | 0.5 | Data to be generated | Data to be generated |

| S9 Fraction | 1.0 | Data to be generated | Data to be generated |

| Cryopreserved Hepatocytes | 1 x 106 cells/mL | Data to be generated | Data to be generated |

Table 2: Enzyme Kinetics of Methocarbamol Metabolite Formation in Human Liver Microsomes

| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Apparent CLint (Vmax/Km) (µL/min/mg protein) |

| O-desmethyl-methocarbamol | Data to be generated | Data to be generated | Data to be generated |

| 4-hydroxy-methocarbamol | Data to be generated | Data to be generated | Data to be generated |

Table 3: Contribution of Recombinant Human CYP450 Isoforms to Methocarbamol Metabolism

| CYP Isoform | Relative Metabolism (%) |

| CYP1A2 | Data to be generated |

| CYP2C9 | Data to be generated |

| CYP2C19 | Data to be generated |

| CYP2D6 | Data to be generated |

| CYP3A4 | Data to be generated |

| Other | Data to be generated |

Visualizations

Methocarbamol Metabolism Pathway

References

Application of Methocarbamol-d5 in Toxicology Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. As with any pharmaceutical compound, a thorough toxicological assessment is crucial. Methocarbamol-d5, a deuterium-labeled internal standard, is an essential tool in the quantitative analysis of methocarbamol in biological matrices, ensuring accuracy and precision in toxicology and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound in various toxicology assays.

While specific in vitro toxicology data for methocarbamol is not extensively available in public literature, this document presents standardized protocols and illustrative data to guide researchers in designing and conducting their own assessments.

Application Notes

This compound serves as an ideal internal standard for mass spectrometry-based quantification of methocarbamol in various in vitro toxicology assays due to its chemical similarity and distinct mass. Its primary applications include:

-

Accurate Quantification in Cytotoxicity Assays: In assays such as the MTT, neutral red, or LDH leakage assays, this compound allows for the precise measurement of the parent compound in cell culture media or cell lysates, helping to establish accurate dose-response curves.

-

Reliable Measurement in Genotoxicity Studies: For in vitro genotoxicity assays like the micronucleus test, this compound is used to confirm cellular exposure to methocarbamol, ensuring the validity of the results.

-

Internal Standard for Apoptosis Assays: When investigating the apoptotic potential of methocarbamol, this compound can be used to normalize for variations in sample preparation and instrument response during the quantification of methocarbamol concentrations that induce apoptosis.

Data Presentation

The following tables present illustrative quantitative data for methocarbamol in various toxicology assays. Note: This data is hypothetical and intended for demonstration purposes, as comprehensive public data is limited.

Table 1: Illustrative Cytotoxicity Data for Methocarbamol (MTT Assay)

| Cell Line | Methocarbamol Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| HepG2 | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{~1500} |

| 100 | 95 ± 4.8 | ||

| 500 | 82 ± 6.1 | ||

| 1000 | 65 ± 5.5 | ||

| 1500 | 51 ± 4.9 | ||

| 2000 | 38 ± 3.7 | ||

| SH-SY5Y | 0 (Control) | 100 ± 6.0 | \multirow{6}{}{~1800} |

| 100 | 98 ± 5.1 | ||

| 500 | 88 ± 5.9 | ||

| 1000 | 70 ± 6.3 | ||

| 1500 | 58 ± 5.2 | ||

| 2000 | 45 ± 4.5 |

Table 2: Illustrative Genotoxicity Data for Methocarbamol (In Vitro Micronucleus Assay)

| Cell Line | Methocarbamol Concentration (µM) | % Micronucleated Cells (Mean ± SD) | Fold Increase over Control |

| CHO-K1 | 0 (Control) | 1.5 ± 0.3 | 1.0 |

| 500 | 1.8 ± 0.4 | 1.2 | |

| 1000 | 2.5 ± 0.6 | 1.7 | |

| 1500 | 3.1 ± 0.7 | 2.1 | |

| Mitomycin C (Positive Control) | 0.5 | 15.2 ± 2.1 | 10.1 |

Table 3: Illustrative Apoptosis Data for Methocarbamol (Caspase-3/7 Activity Assay)

| Cell Line | Methocarbamol Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| Jurkat | 0 (Control) | 1.0 |

| 500 | 1.2 | |

| 1000 | 1.9 | |

| 1500 | 2.8 | |

| Staurosporine (Positive Control) | 1 | 8.5 |

Experimental Protocols

Quantitative Analysis of Methocarbamol in Cell Culture Media using LC-MS/MS with this compound

This protocol describes the extraction and quantification of methocarbamol from cell culture media.

a. Materials:

-

Cell culture media samples containing methocarbamol

-

Methocarbamol analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water, LC-MS grade

-

96-well protein precipitation plate

-

LC-MS/MS system

b. Sample Preparation:

-

To 100 µL of each cell culture medium sample, standard, and blank, add 10 µL of this compound IS solution.

-

Add 300 µL of cold ACN to each well to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

c. LC-MS/MS Conditions (Illustrative):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: ACN with 0.1% formic acid

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Methocarbamol: Q1/Q3 (e.g., 242.1 -> 137.1)

-

This compound: Q1/Q3 (e.g., 247.1 -> 142.1)

-

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Methocarbamol/Methocarbamol-d5 against the concentration of the standards.

-

Determine the concentration of methocarbamol in the samples from the calibration curve.

In Vitro Cytotoxicity - MTT Assay

a. Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

b. Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of methocarbamol in cell culture medium.

-

Remove the old medium and add 100 µL of the methocarbamol dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the drug dilutions) and a positive control (a known cytotoxic agent).

-

Incubate for 24, 48, or 72 hours.

-

At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

(Optional) At each time point, collect supernatant for quantification of methocarbamol exposure using the LC-MS/MS protocol described above, with this compound as the internal standard.

In Vitro Genotoxicity - Micronucleus Assay

a. Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

b. Protocol:

-

Seed cells (e.g., CHO-K1, L5178Y) in a 6-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of methocarbamol for a period that allows for at least one cell division (e.g., 24 hours). Include a vehicle control and a known clastogen (e.g., Mitomycin C) as a positive control.

-

After treatment, wash the cells with PBS and add fresh medium containing cytochalasin B (to block cytokinesis and allow for the accumulation of binucleated cells).

-

Incubate for a further 24 hours.

-

Harvest the cells by trypsinization.

-

Fix the cells and drop them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

(Optional) Confirm exposure concentrations in the media using the LC-MS/MS protocol with this compound.

Signaling Pathway

The primary mechanism of action of methocarbamol is central nervous system depression, leading to skeletal muscle relaxation. It does not act directly on the muscle or the motor endplate.[1] Its effects are believed to be due to a general depression of the central nervous system. The neuromuscular junction is the critical synapse where motor neurons communicate with muscle fibers to initiate contraction. By depressing polysynaptic reflexes in the spinal cord, methocarbamol reduces the nerve impulses reaching the neuromuscular junction, thus causing muscle relaxation.

The following diagram illustrates the key signaling events at the neuromuscular junction that are ultimately modulated by the CNS depressant effects of methocarbamol.

References

Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using a High-Throughput Protein Precipitation Method with LC-MS/MS

For Research, Scientific, and Drug Development Professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of Methocarbamol in human plasma. The protocol utilizes a simple and rapid protein precipitation (PPT) technique for sample preparation, with Methocarbamol-d5 serving as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. Accurate quantification of its concentration in biological matrices like plasma is crucial for pharmacokinetic and bioavailability studies. Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and effectiveness in removing the bulk of proteinaceous matrix components that can interfere with LC-MS/MS analysis.[1] The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample processing and potential matrix effects, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents

-

Methocarbamol (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Methocarbamol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of Methocarbamol working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into blank plasma for calibration curve (CC) and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.

-

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for plasma samples.

Figure 1. Protein Precipitation Workflow for Methocarbamol Analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: Standard UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |

| MS/MS Transitions | |

| Methocarbamol | Q1: m/z 242.1 → Q3: m/z 185.1 (Quantifier), m/z 139.1 (Qualifier) |

| This compound | Q1: m/z 247.1 → Q3: m/z 190.1 (Quantifier) |

Method Validation and Performance

The described method has been validated for selectivity, linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary

The following tables summarize the performance characteristics of this analytical method.

Table 2: Calibration Curve and LLOQ

| Parameter | Result |

| Linearity Range | 150 - 12,000 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 150 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | 450 | < 10.9%[2] | < 10.9%[2] | Within ±15% |

| Mid | 4,500 | < 10.9%[2] | < 10.9%[2] | Within ±15% |

| High | 9,000 | < 10.9%[2] | < 10.9%[2] | Within ±15% |

Table 4: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | 91.4 - 100.3%[3] |

| Matrix Effect | Minimal, compensated by IS |

Note: Recovery data is based on a similar extraction method and is representative of the expected efficiency.

Discussion

The protein precipitation method using acetonitrile is a simple, fast, and cost-effective approach for the extraction of Methocarbamol from human plasma.[1][4] The use of this compound as an internal standard is critical for mitigating potential variability arising from ion suppression or enhancement, which is a common concern in LC-MS/MS bioanalysis.[5] The validation data demonstrates that the method is linear, precise, and accurate over a clinically relevant concentration range, making it well-suited for regulated bioanalytical studies.[2] The high recovery and manageable matrix effects further underscore the suitability of this protocol.[3]

Conclusion

This application note provides a detailed and validated protocol for the determination of Methocarbamol in human plasma. The combination of a straightforward protein precipitation sample preparation with the specificity and sensitivity of LC-MS/MS analysis, along with the use of a deuterated internal standard, results in a reliable and high-throughput method for researchers, scientists, and drug development professionals.

References

- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a high-performance liquid chromatographic method for the determination of methocarbamol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Methocarbamol-d5 Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Methocarbamol-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Methocarbamol, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] Even with a deuterated internal standard like this compound, matrix effects can be a concern if the analyte and internal standard do not behave identically during the analytical process.

Q2: Why am I seeing matrix effects even though I am using a deuterated internal standard (this compound)?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to compensate for matrix effects, their effectiveness depends on the co-elution of the analyte and the internal standard.[1] Due to the "deuterium isotope effect," deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. If Methocarbamol and this compound separate chromatographically, they may be affected differently by co-eluting matrix components, leading to inaccurate results.

Q3: How can I qualitatively assess if matrix effects are present in my assay?

A3: A common qualitative method is the post-column infusion experiment.[1] In this technique, a constant flow of a standard solution of Methocarbamol is introduced into the mobile phase after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal for Methocarbamol indicates the retention time at which matrix components are causing ion suppression or enhancement.

Q4: What is the standard method for quantitatively evaluating matrix effects?

A4: The "golden standard" for quantitative assessment is the post-extraction spiking method.[1] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Poor accuracy and precision in QC samples | Significant and variable matrix effects between different lots of biological matrix. | 1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix. 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[3] 3. Optimize Chromatography: Adjust the chromatographic method to separate Methocarbamol and this compound from the regions of significant ion suppression identified by post-column infusion. |

| Inconsistent internal standard (this compound) response | Chromatographic separation of Methocarbamol and this compound, leading to differential matrix effects. | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to ensure co-elution of the analyte and internal standard. 2. Evaluate Alternative Internal Standards: If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled Methocarbamol) that is less likely to exhibit chromatographic shifts. |

| Low signal intensity for Methocarbamol and this compound | Severe ion suppression. | 1. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. This is feasible if the assay has sufficient sensitivity. |

| High variability in matrix factor across different concentrations | Concentration-dependent matrix effects. | 1. Re-evaluate Sample Preparation: The current sample preparation method may not be effectively removing interferences at higher concentrations. 2. Adjust Injection Volume: Reducing the injection volume can mitigate concentration-dependent effects. |

Quantitative Data Summary

The following tables present illustrative data from a matrix effect assessment for Methocarbamol using this compound as the internal standard in human plasma. Note: This data is representative and intended for educational purposes.

Table 1: Matrix Factor (MF) for Methocarbamol and this compound

| Analyte | Concentration (ng/mL) | Mean Peak Area in Neat Solution (n=6) | Mean Peak Area in Post-Extraction Spiked Plasma (n=6) | Matrix Factor (MF) | % CV of MF |

| Methocarbamol | 10 | 150,234 | 120,187 | 0.80 | 8.5 |

| Methocarbamol | 500 | 7,511,700 | 6,159,594 | 0.82 | 7.9 |

| This compound | 100 | 850,678 | 697,556 | 0.82 | 9.1 |

Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)

| Analyte | Concentration (ng/mL) | MF (Analyte) | MF (IS) | IS-Normalized MF | % CV of IS-Normalized MF |

| Methocarbamol | 10 | 0.80 | 0.82 | 0.98 | 4.2 |

| Methocarbamol | 500 | 0.82 | 0.82 | 1.00 | 3.8 |

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

1. Objective: To quantitatively determine the extent of ion suppression or enhancement for Methocarbamol and this compound in the intended biological matrix (e.g., human plasma).

2. Materials:

- Blank biological matrix from at least six different sources.

- Methocarbamol and this compound analytical standards.

- Validated sample preparation reagents and consumables (e.g., protein precipitation solvent, SPE cartridges).

- LC-MS/MS system with validated method for Methocarbamol analysis.

3. Procedure:

- Set A: Analyte and Internal Standard in Neat Solution:

- Prepare solutions of Methocarbamol at low and high quality control (QC) concentrations in the final mobile phase or reconstitution solvent.

- Prepare a solution of this compound at the working concentration in the same solvent.

- Analyze these solutions (n=6 replicates) by LC-MS/MS.

- Set B: Post-Extraction Spiked Matrix Samples:

- Process blank matrix samples from six different sources using the validated sample preparation method.

- After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with Methocarbamol at low and high QC concentrations and this compound at its working concentration.

- Analyze these samples by LC-MS/MS.

4. Calculations:

- Matrix Factor (MF):

- MF = (Mean peak area in Set B) / (Mean peak area in Set A)

- Internal Standard Normalized Matrix Factor (IS-Normalized MF):

- IS-Normalized MF = MF of Methocarbamol / MF of this compound

- Coefficient of Variation (%CV):

- Calculate the %CV for the MF and IS-Normalized MF across the different matrix sources.

5. Acceptance Criteria:

- The %CV of the IS-Normalized MF should be ≤ 15%.

Visualizations

Caption: Causes of Matrix Effects in the Ion Source.

References

Technical Support Center: Troubleshooting Poor Chromatography of Methocarbamol

Welcome to the technical support center for the chromatographic analysis of Methocarbamol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis of Methocarbamol.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for Methocarbamol analysis?

A1: A common starting point for Methocarbamol analysis is reversed-phase HPLC using a C18 column. Typical mobile phases consist of a mixture of methanol or acetonitrile and a phosphate or acetate buffer. The detection wavelength is usually set around 274 nm. For example, a validated method uses a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (70:30 v/v) at a flow rate of 1 mL/min[1].

Q2: My Methocarbamol peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for Methocarbamol, a compound with basic properties, is often due to secondary interactions with acidic silanol groups on the silica-based C18 column. Here are the primary causes and solutions:

-

Silanol Interactions: Free silanol groups on the column packing can interact with the basic functional groups of Methocarbamol, causing tailing.

-

Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the analyte.

-

Solution 2: Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites, improving peak symmetry[2].

-

Solution 3: Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups and are recommended for analyzing basic compounds.

-

-

Column Overload: Injecting too much sample can lead to peak tailing.

-

Solution: Reduce the injection volume or the concentration of the sample.

-

-

Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

-

Solution: Implement a column washing protocol.

-

Q3: I am observing peak fronting for my Methocarbamol peak. What should I investigate?

A3: Peak fronting is less common than tailing but can occur under certain conditions:

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.

-

Column Overload: High sample concentration can also lead to fronting.

-

Solution: Dilute the sample or reduce the injection volume.

-

-

Column Collapse: This is a less common but possible issue, where the stationary phase bed collapses.

-

Solution: This usually requires column replacement.

-

Q4: My Methocarbamol peak is splitting. What could be the reason?

A4: Peak splitting can be a complex issue with several potential causes:

-

Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting peaks.

-

Solution: Prepare your sample in the mobile phase or a weaker solvent.

-

-

Column Contamination or Void: Particulates on the column inlet frit or a void in the packing material can disrupt the sample flow path, leading to a split peak[5].

-

Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column frit. If a void is suspected, the column may need to be replaced.

-

-

Co-eluting Impurity: What appears to be a split peak might be two closely eluting compounds (Methocarbamol and an impurity).

-

Solution: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the pH to improve resolution.

-

Q5: The retention time for Methocarbamol is unstable and drifting. How can I stabilize it?

A5: Retention time drift can compromise the reliability of your results. Here are common causes and solutions:

-

Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run.

-

Solution: Ensure a sufficient equilibration time (e.g., 10-20 column volumes) before the first injection.

-

-

Mobile Phase Composition Changes: Evaporation of the organic solvent or inconsistent mobile phase preparation can alter the composition and affect retention times.

-

Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a well-mixed mobile phase.

-

-

Temperature Fluctuations: Changes in ambient temperature can affect retention times.

-

Solution: Use a column oven to maintain a constant temperature.

-

-

Pump Issues or Leaks: Inconsistent flow from the pump or leaks in the system will lead to variable retention times.

-

Solution: Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.

-

Troubleshooting Guides